5-Bromo-6-methyl-1,7-naphthyridine
Overview
Description
5-Bromo-6-methyl-1,7-naphthyridine is a chemical compound with the molecular formula C9H7BrN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 5-Bromo-6-methyl-1,7-naphthyridine, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methyl-1,7-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines have been studied extensively. These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
- Medicinal Chemistry
- Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
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Antiproliferative Activity
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Antibacterial Activity
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Antiparasitic Activity
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Antiviral Activity
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Anti-inflammatory Activity
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Anti-HIV Activity
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Analgesic Activity
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Antioxidant Activity
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Agricultural Applications
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Industrial Applications
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Photophysical Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-methyl-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXKPXRIFYUDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1,7-naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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